4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one

Catalog No.
S12168984
CAS No.
M.F
C17H16ClNO
M. Wt
285.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-E...

Product Name

4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one

IUPAC Name

4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

InChI

InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3

InChI Key

BJEUYZWVEAZVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C

4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one, also known by its IUPAC name (3E)-4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one, is a chemical compound with the molecular formula C17H16ClNOC_{17}H_{16}ClNO and a molar mass of 285.77 g/mol. This compound features a conjugated double bond system, which contributes to its unique chemical properties. The structure consists of a phenyl group and an amino group attached to a butenone skeleton, making it an interesting candidate for various

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Aldol Condensation: The presence of the enone moiety allows for aldol condensation reactions under basic conditions, potentially yielding larger polycyclic compounds.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure are susceptible to electrophilic substitution, allowing for further functionalization.

Preliminary studies suggest that 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one exhibits notable biological activities. It may possess anti-inflammatory and anticancer properties, although specific mechanisms of action require further investigation. The compound's structural features may contribute to its interaction with biological targets, making it a subject of interest in pharmacological research .

Several synthetic routes can be employed to produce 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one:

  • Condensation Reaction: A condensation reaction between 3-chloro-2-methylaniline and an appropriate carbonyl compound can yield the desired product.
  • Reduction Reactions: Starting from suitable precursors, reduction methods can be applied to modify the functional groups and achieve the target compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can facilitate the formation of the phenyl groups attached to the butenone framework.

The applications of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one span various fields:

  • Pharmaceutical Research: Its potential therapeutic effects make it a candidate for drug development, particularly in treating inflammatory diseases or cancers.
  • Material Science: The compound's unique structural properties may allow it to be used in developing new materials with specific electronic or optical properties.

Interaction studies involving 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one focus on its binding affinities with various biological macromolecules. These studies are crucial for understanding the compound's mechanism of action and potential side effects when used as a therapeutic agent. Current research is directed towards elucidating these interactions through techniques such as molecular docking and spectroscopy .

Several compounds share structural similarities with 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
4-(4-Chloro-3-methylphenyl)-2-phenylbut-3-yne-2-olC17H15ClOC_{17}H_{15}ClOContains a hydroxyl group; potential for different reactivity .
4-(3,5-Dichlorophenyl)amino]-3-phenylbut-3-en-2-oneC16H13Cl2NOC_{16}H_{13}Cl_2NOFeatures dichlorination; may exhibit enhanced biological activity due to increased electron-withdrawing effects .

Uniqueness

The uniqueness of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one lies in its specific combination of functional groups and structural configuration. This distinct arrangement allows it to engage in diverse

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.0920418 g/mol

Monoisotopic Mass

285.0920418 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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